molecular formula C10H21NS4 B3045928 1,4,7,10-Tetrathia-13-azacyclopentadecane CAS No. 116319-25-6

1,4,7,10-Tetrathia-13-azacyclopentadecane

Cat. No.: B3045928
CAS No.: 116319-25-6
M. Wt: 283.6 g/mol
InChI Key: SDWWDPMXNIVDMR-UHFFFAOYSA-N
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Description

1,4,7,10-Tetrathia-13-azacyclopentadecane is a sulfur-rich macrocyclic ligand known for its ability to form stable complexes with various metal ions.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetrathia-13-azacyclopentadecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing species.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the nitrogen atom .

Scientific Research Applications

1,4,7,10-Tetrathia-13-azacyclopentadecane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,4,7,10-Tetrathia-13-azacyclopentadecane exerts its effects primarily involves its ability to chelate metal ions. The sulfur and nitrogen atoms in the compound act as donor atoms, forming stable complexes with metal ions through coordinate covalent bonds. This chelation process can stabilize metal ions in various oxidation states, making the compound useful in applications such as radiopharmaceuticals and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Tetrathia-13-azacyclopentadecane is unique due to its sulfur-rich composition, which provides distinct chemical properties compared to oxygen-containing analogs. The presence of sulfur atoms enhances its ability to form stable complexes with soft metal ions, making it particularly useful in applications requiring strong metal ion binding .

Properties

IUPAC Name

1,4,7,10-tetrathia-13-azacyclopentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS4/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWWDPMXNIVDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCSCCSCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558911
Record name 1,4,7,10-Tetrathia-13-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116319-25-6
Record name 1,4,7,10-Tetrathia-13-azacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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